Diethyl (10-aminodecyl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl (10-aminodecyl)phosphonate is an organophosphorus compound with the molecular formula C14H32NO3P. This compound contains a phosphonate group attached to a decyl chain with an amino group at the terminal position. It is known for its versatility in various chemical reactions and applications in different fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl (10-aminodecyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with 10-bromodecylamine under basic conditions. The reaction typically proceeds as follows:
Reactants: Diethyl phosphite and 10-bromodecylamine.
Conditions: The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate.
Solvent: Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) is commonly used as the solvent.
Temperature: The reaction is typically conducted at room temperature or slightly elevated temperatures (e.g., 50-60°C).
Duration: The reaction time can vary from a few hours to overnight, depending on the specific conditions and reactants used.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Additionally, purification steps such as distillation or chromatography may be employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Diethyl (10-aminodecyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The phosphonate group can be reduced to phosphine derivatives under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Scientific Research Applications
Diethyl (10-aminodecyl)phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organophosphorus compounds.
Biology: The compound is studied for its potential as a biochemical probe and in the development of enzyme inhibitors.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the formulation of specialty chemicals, including surfactants and corrosion inhibitors.
Mechanism of Action
The mechanism of action of diethyl (10-aminodecyl)phosphonate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds or electrostatic interactions with target molecules, while the phosphonate group can participate in coordination chemistry. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Diethyl (aminomethyl)phosphonate: Similar structure but with a shorter alkyl chain.
Diethyl (10-aminodecyl)phosphonate: Contains a longer alkyl chain, which may influence its solubility and reactivity.
This compound: Similar functional groups but different alkyl chain lengths.
Uniqueness
This compound is unique due to its specific combination of a long alkyl chain and functional groups. This structure imparts distinct physicochemical properties, making it suitable for specialized applications in various fields.
Properties
IUPAC Name |
10-diethoxyphosphoryldecan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H32NO3P/c1-3-17-19(16,18-4-2)14-12-10-8-6-5-7-9-11-13-15/h3-15H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXTQQAWKUXCUGO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CCCCCCCCCCN)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H32NO3P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501237566 |
Source
|
Record name | Phosphonic acid, (10-aminodecyl)-, diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501237566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.38 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120818-69-1 |
Source
|
Record name | Phosphonic acid, (10-aminodecyl)-, diethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=120818-69-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phosphonic acid, (10-aminodecyl)-, diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501237566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.